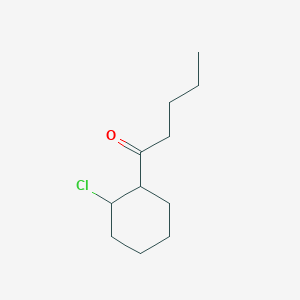![molecular formula C8H14O2 B14431095 1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane CAS No. 76745-37-4](/img/structure/B14431095.png)
1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane, also known as Frontalin, is a bicyclic acetal compound with the molecular formula C8H14O2 and a molecular weight of 142.1956 g/mol . This compound is notable for its unique bicyclic structure, which includes two oxygen atoms forming a dioxane ring fused with a cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane typically involves the cyclization of appropriate precursors under acidic conditions. One common method involves the acid-catalyzed cyclization of a suitable diol or hydroxy ketone precursor . The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of fragrances and flavorings due to its unique odor profile.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses
Comparison with Similar Compounds
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but differs in the position of the oxygen atoms.
2,7-Dioxabicyclo[3.2.1]octane: Another related compound with a different arrangement of the dioxane ring.
Uniqueness
1,5-Dimethyl-6,7-dioxabicyclo[321]octane is unique due to its specific arrangement of methyl groups and oxygen atoms, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
76745-37-4 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1,5-dimethyl-6,7-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H14O2/c1-7-4-3-5-8(2,6-7)10-9-7/h3-6H2,1-2H3 |
InChI Key |
OIFVLZXEARXSTH-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(C1)(OO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


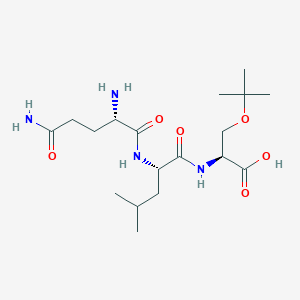
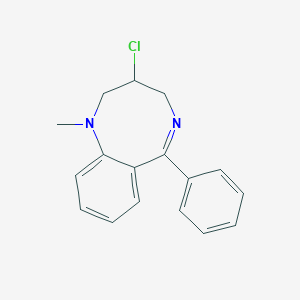
![{[1-(3,5-Di-tert-butyl-4-hydroxyphenyl)propan-2-yl]oxy}(oxo)phosphaniumolate](/img/structure/B14431029.png)
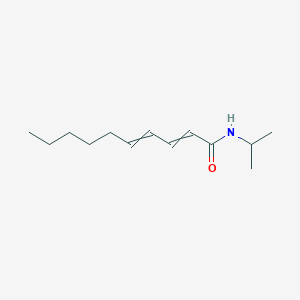
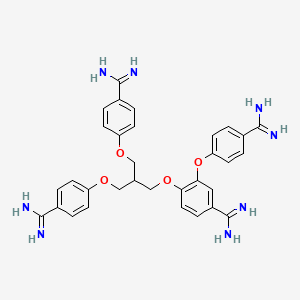
![Benzene, [(3-methyl-1,2-pentadienyl)thio]-](/img/structure/B14431044.png)
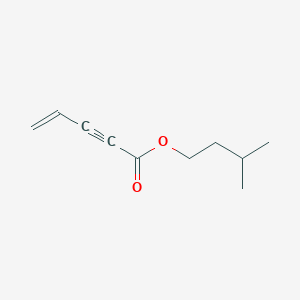
![N,N',N''-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine)](/img/structure/B14431061.png)
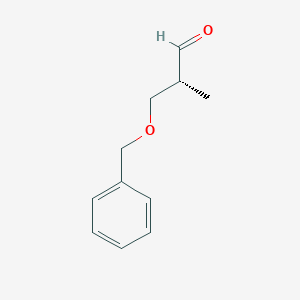
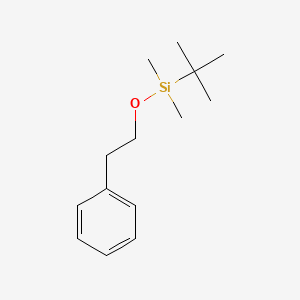
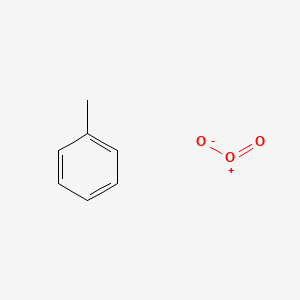

![1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole](/img/structure/B14431098.png)
